Dynorphin B

Descripción general

Descripción

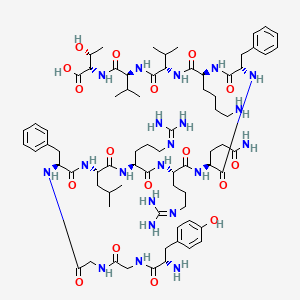

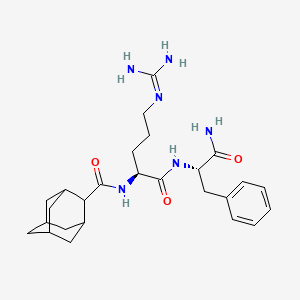

Dynorphin B, also known as Rimorphin, is an endogenous opioid peptide. It has the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr . This compound is generated as a proteolytic cleavage product of leumorphin, which in turn is a cleavage product of preproenkephalin B (prodynorphin) .

Synthesis Analysis

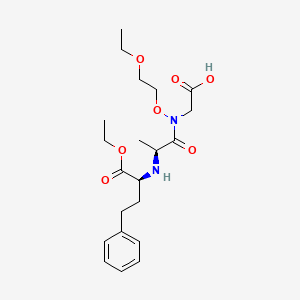

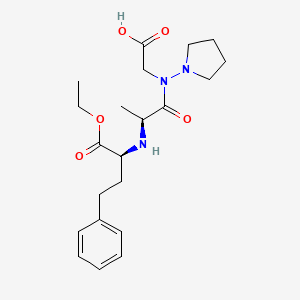

This compound is synthesized as a proteolytic cleavage product of leumorphin, which in turn is a cleavage product of preproenkephalin B (prodynorphin) . In a study, a series of potent, selective, and metabolically stable peptides were developed from dynorphin 1–7 using rational, iterative design . The peptides were assessed for in vitro cAMP-modulation against three opioid receptors, metabolic stability, KOP receptor selectivity, desensitisation, and pERK-signalling capability .Molecular Structure Analysis

The molecular formula of this compound is C74H115N21O17 . It contains a high proportion of basic amino acid residues, in particular lysine and arginine, as well as many hydrophobic residues . In an alanine scan of the non-glycine residues of this compound, it was discovered that Tyr 1 and Phe 4 residues are critical for both opioid receptor affinity and κ-opioid receptor agonist potency, Arg 6 and Arg 7 promote κ-opioid affinity, and Lys 10 contributes to the opioid receptor affinity .Chemical Reactions Analysis

This compound is an endogenous opioid peptide that interacts with opioid receptors. In an alanine scan of the non-glycine residues of this compound, it was discovered that Tyr 1 and Phe 4 residues are critical for both opioid receptor affinity and κ-opioid receptor agonist potency, Arg 6 and Arg 7 promote κ-opioid affinity, and Lys 10 contributes to the opioid receptor affinity .Physical And Chemical Properties Analysis

This compound has a molar mass of 1570.8354 . It is an endogenous opioid peptide with a specific amino acid sequence .Aplicaciones Científicas De Investigación

Neuropathic Pain and Neuroinflammation

Dynorphin A, closely related to Dynorphin B, has been shown to activate bradykinin receptors, inducing calcium influx in sensory neurons, which contributes to hyperalgesia and the maintenance of neuropathic pain. Blocking these receptors reverses neuropathic pain when there is an elevation of endogenous spinal dynorphins, suggesting a potential pathway through which this compound could also influence pain perception and inflammation (Lai et al., 2006).

Blood-Brain Barrier Permeation

The metabolites of Dyn A, including potentially smaller fragments that could encompass this compound sequences, have unique biological functions compared to the parent compound. Research shows that Dyn A 1-17 and its metabolites can permeate the blood-brain barrier (BBB), influencing the central nervous system's function. This permeation suggests a mechanism through which this compound could exert effects within the brain, impacting neurological health and disease (Sloan et al., 2012).

Cytokine Modulation and Allodynia

Dynorphins, including this compound, may play a role in modulating cytokine activity and the development of allodynia, a condition where pain is caused by stimuli that do not usually provoke pain. Anti-inflammatory cytokines can impede the development of dynorphin-induced allodynia, suggesting a therapeutic strategy for treating chronic pain through the modulation of spinal cytokine activity (Laughlin et al., 2000).

Cardiogenesis

Research has demonstrated that the prodynorphin gene, which encodes for dynorphins including this compound, promotes cardiogenesis in embryonic cells. This effect is mediated through the activation of specific transcription factors essential for cardiac development, indicating a role for this compound in the early stages of heart development and possibly in regenerative medicine (Ventura et al., 2003).

Mecanismo De Acción

Target of Action

Rimorphin, also known as Dynorphin B, is an endogenous opioid peptide . Its primary targets are the kappa-opioid receptors (KOR) . These receptors are widely distributed in the central and peripheral nervous systems and play a crucial role in modulating neurotransmission in brain circuits that subserve mood, motivation, and cognitive function .

Mode of Action

Rimorphin interacts with its targets, the kappa-opioid receptors, by acting as an agonist . This means it binds to these receptors and activates them. The activation of KOR by Rimorphin has been found to be critical for both opioid receptor affinity and KOR agonist potency .

Biochemical Pathways

Rimorphin is generated as a proteolytic cleavage product of leumorphin, which in turn is a cleavage product of preproenkephalin B (prodynorphin) . This process involves various non-selective proteases, including cathepsin L, prohormone convertases 1, 2, and 3, and carboxypeptidase E . The activation of KOR by Rimorphin can result in the production of antinociception .

Result of Action

The activation of KOR by Rimorphin can lead to various effects at the molecular and cellular level. It has been implicated in the pathogenesis and pathophysiology of several psychiatric disorders . It plays a key role in modulating neurotransmission in brain circuits that subserve mood, motivation, and cognitive function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Rimorphin. For instance, substances like the cannabinoid CP55,940 and △9-tetrahydrocannabinol (△9-THC) can induce the release of Rimorphin . This suggests that the presence of certain substances in the environment can influence the release and action of Rimorphin.

Direcciones Futuras

Research into the role and function of Dynorphin B continues. For example, studies have been conducted to investigate the biased signaling and potential underlying molecular mechanisms of bias . This identified signaling bias could be involved in specifying endogenous peptide roles in vivo, where these peptides have low selectivity between opioid receptor family members .

Propiedades

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H115N21O17/c1-40(2)34-53(91-68(107)54(36-44-18-10-8-11-19-44)86-58(100)39-84-57(99)38-85-62(101)48(76)35-46-25-27-47(97)28-26-46)67(106)89-51(24-17-33-83-74(80)81)63(102)87-50(23-16-32-82-73(78)79)64(103)90-52(29-30-56(77)98)65(104)92-55(37-45-20-12-9-13-21-45)69(108)88-49(22-14-15-31-75)66(105)93-59(41(3)4)70(109)94-60(42(5)6)71(110)95-61(43(7)96)72(111)112/h8-13,18-21,25-28,40-43,48-55,59-61,96-97H,14-17,22-24,29-39,75-76H2,1-7H3,(H2,77,98)(H,84,99)(H,85,101)(H,86,100)(H,87,102)(H,88,108)(H,89,106)(H,90,103)(H,91,107)(H,92,104)(H,93,105)(H,94,109)(H,95,110)(H,111,112)(H4,78,79,82)(H4,80,81,83)/t43-,48+,49+,50+,51+,52+,53+,54+,55+,59+,60+,61+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTSSZRZBSNTGQ-ITZCFHCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H115N21O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1570.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83335-41-5 | |

| Record name | Rimorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083335415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DYNORPHIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K41YC3AEI8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

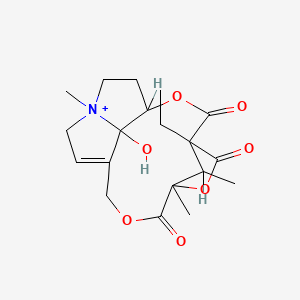

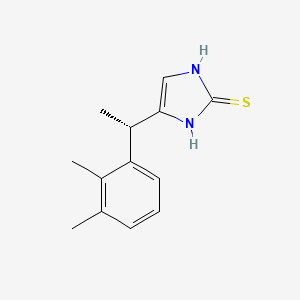

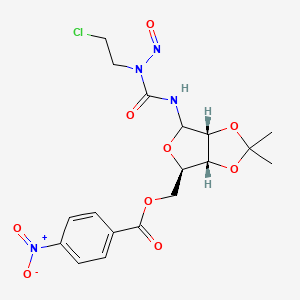

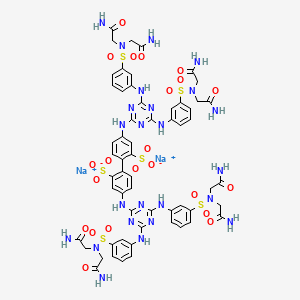

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

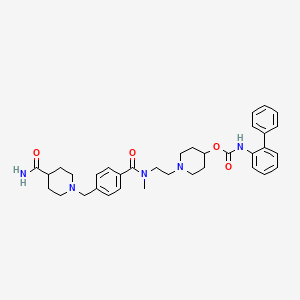

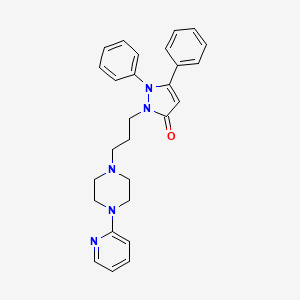

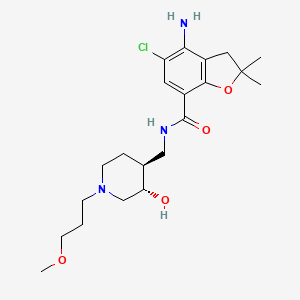

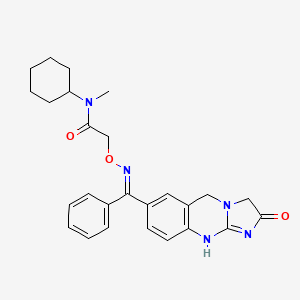

Feasible Synthetic Routes

Q & A

A: Dynorphin B primarily acts as an agonist at κ-opioid receptors (κORs) [, , , , ]. It binds to these receptors with high affinity and triggers downstream signaling cascades, primarily through G protein-coupled pathways [, , , , ]. This activation leads to various effects, including:

- Analgesia: this compound, through its action on spinal κORs, induces antinociceptive effects [].

- Modulation of Neurotransmitter Release: It inhibits the release of dopamine in the basal ganglia [, ] and substance P from sensory neurons [].

- Regulation of DNA Synthesis: this compound influences DNA synthesis in brain cells, with varying effects depending on the developmental stage [].

- Cardiogenesis: It plays a role in cardiac differentiation, potentially by stimulating the transcription of cardiogenic genes like GATA-4 and Nkx-2.5 through interactions with nuclear κORs and protein kinase C (PKC) signaling [, , , , ].

ANone: this compound, also known as Rimorphin, is a tridecapeptide with the following structural characteristics:

ANone: this compound itself does not possess catalytic properties. It is a neuropeptide, meaning it functions as a signaling molecule within the nervous system and does not act as an enzyme.

A: Computational studies have been conducted on this compound to understand its structure and interactions []. These studies likely involve:

ANone: The structure of this compound significantly impacts its activity, potency, and selectivity:

- N-Terminal Importance: The N-terminal tyrosine residue and the first five amino acids (Tyr-Gly-Gly-Phe-Leu), which constitute the Leu-enkephalin sequence, are crucial for its opioid activity [, , ].

- C-Terminal Modifications: Modifications to the C-terminus can influence its binding affinity and selectivity for different κOR subtypes [, ].

- Analog Development: Researchers have synthesized various this compound analogs with altered amino acid sequences to explore their structure-activity relationships [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate](/img/structure/B1680566.png)

![4-[4-[(1E,3E)-4-[4-(dipentylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate](/img/structure/B1680581.png)